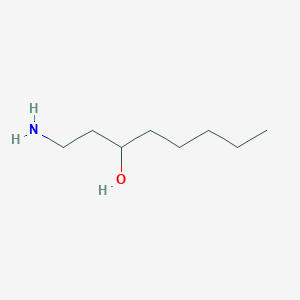

1-Aminooctan-3-ol

Description

Properties

Molecular Formula |

C8H19NO |

|---|---|

Molecular Weight |

145.24 g/mol |

IUPAC Name |

1-aminooctan-3-ol |

InChI |

InChI=1S/C8H19NO/c1-2-3-4-5-8(10)6-7-9/h8,10H,2-7,9H2,1H3 |

InChI Key |

PYACXHRKEWIWIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CCN)O |

Origin of Product |

United States |

Preparation Methods

Grignard or Organolithium Addition to α-Aminoketones

One classical approach to substituted 1-aminobutan-3-ol derivatives, which can be extended to longer chain analogs like this compound, involves the reaction of α-aminoketones (Mannich bases) with Grignard or organolithium reagents.

- The α-aminoketone is reacted with a Grignard reagent (e.g., alkyl magnesium halide) or an organolithium compound in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran.

- The reaction temperature is controlled between -70°C and +60°C to optimize yield and selectivity.

- This method allows the introduction of the alkyl chain at the ketone carbon, followed by workup to yield the amino alcohol.

This approach provides a flexible route to various substituted amino alcohols, including this compound, by choosing appropriate starting materials and reagents.

Esterification, Amino Protection, Reduction, and Deprotection Sequence

A multi-step synthetic route starting from amino acids has been described for related amino alcohols and can be adapted for this compound:

Esterification : Starting from the corresponding amino acid (e.g., 3-aminooctanoic acid), esterification is performed in an alcohol solvent (methanol, ethanol, or isopropanol) under acidic conditions (e.g., thionyl chloride or sulfuric acid) to form the amino acid ester.

Amino Protection : The amino group is protected by reaction with an amino protecting group such as acetyl chloride, benzyl chloroformate, or benzoyl chloride under alkaline conditions (e.g., sodium carbonate or triethylamine).

Reduction : The amino-protected ester is then reduced to the corresponding amino-protected amino alcohol using borohydride reagents (sodium borohydride, potassium borohydride, or lithium borohydride) in the presence of Lewis acids (magnesium chloride, lithium chloride, or calcium chloride) in an alcohol solvent.

Deprotection : Finally, the amino protecting group is removed by hydrolysis or hydrogenation under alkaline conditions to yield the free amino alcohol.

This method provides high optical purity and is suitable for scale-up, with the advantage of controlling stereochemistry through the amino acid precursor.

Enzymatic Transamination of Hydroxyketones

A highly selective and environmentally friendly method for preparing chiral amino alcohols is enzymatic transamination:

- 4-Hydroxybutan-2-one (or analogous hydroxyketones) is treated with a transaminase enzyme selective for the R-enantiomer.

- An amino donor such as an amino acid or isopropylamine is used in the reaction.

- The process proceeds under mild conditions and yields enantiomerically pure (R)-3-aminobutan-1-ol, which can be adapted for longer chain analogs like this compound by using the corresponding hydroxyketone substrates.

- The enzymatic process is a single-step conversion, industrially viable, and avoids expensive reagents and harsh conditions.

This approach has been demonstrated for related amino alcohols and is promising for this compound synthesis.

Comparative Analysis of Preparation Methods

Detailed Reaction Conditions and Notes

Grignard Reaction Conditions

- Solvent: Diethyl ether or tetrahydrofuran

- Temperature: -70°C to +60°C, controlled to minimize side reactions

- Workup: Quenching with aqueous solutions, separation of layers, and purification by distillation or chromatography

Esterification and Protection

- Esterification under acidic conditions with thionyl chloride or sulfuric acid in methanol or ethanol

- Protection with acetyl chloride or benzyl chloroformate under alkaline conditions (sodium carbonate or triethylamine)

- Monitoring by thin-layer chromatography or HPLC

Reduction

- Borohydride reagent (NaBH4, KBH4) in methanol or ethanol

- Lewis acid catalyst (MgCl2, LiCl) to enhance reduction efficiency

- Reaction temperature typically ambient to slightly elevated

Enzymatic Transamination

- Substrate: 4-hydroxyketone analog

- Enzyme: R-selective transaminase variants such as ATA-415 or Evo series

- Amino donor: Isopropylamine or amino acids

- Coenzyme: Pyridoxal phosphate

- Reaction conditions: Mild, aqueous buffer, ambient temperature

- Purification: Filtration and crystallization to obtain >99% enantiomeric purity

Summary Table of Preparation Routes

| Step | Grignard/Organolithium Route | Esterification/Reduction Route | Enzymatic Route |

|---|---|---|---|

| Starting Material | α-Aminoketone + Grignard reagent | Amino acid (e.g., 3-aminooctanoic acid) | Hydroxyketone analog (e.g., 4-hydroxyoctan-2-one) |

| Key Reagents | Grignard reagent, ether solvents | Acid catalyst, amino protecting agents, borohydride, Lewis acid | Transaminase enzyme, amino donor, coenzyme |

| Reaction Type | Nucleophilic addition | Esterification, protection, reduction, deprotection | Enzymatic transamination |

| Purification | Distillation, extraction | Extraction, chromatography | Crystallization, filtration |

| Optical Purity | Depends on starting materials and conditions | High, controlled by chiral amino acid precursor | Very high (>99%) |

Chemical Reactions Analysis

Types of Reactions: 1-Aminooctan-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 1-aminooctan-3-one or 1-aminooctanal.

Reduction: Formation of 1-aminooctane.

Substitution: Formation of 1-chlorooctan-3-ol or 1-bromooctan-3-ol.

Scientific Research Applications

1-Aminooctan-3-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor in pharmaceutical synthesis.

Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Aminooctan-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, while the hydroxyl group can participate in oxidation-reduction reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

1-Aminooctan-3-ol belongs to a broader class of amino alcohols, which vary in chain length, substituents, and cyclic motifs. Key structural analogues include:

Key Observations :

- Chain Length: Longer chains (e.g., 8-Amino-1-octanol) may exhibit lower solubility in water compared to shorter analogs (e.g., 3-Aminopropan-1-ol) due to increased hydrophobicity .

- Cyclic vs.

Physical-Chemical Properties

Collision cross-section (CCS) data and molecular weights provide insights into structural compactness and intermolecular interactions:

Key Observations :

- Branching and Rings : Cyclic structures (e.g., oxetane in ) may reduce CCS values compared to linear isomers due to constrained conformations .

- Chain Length Impact: Longer chains likely increase CCS, though experimental data for 8-Amino-1-octanol is lacking .

Key Observations :

- Adamantane Derivatives : Show lower acute toxicity risks but require stringent respiratory protection due to particulate hazards .

Biological Activity

1-Aminooctan-3-ol, a compound with the chemical formula CHNO, has garnered interest in recent years due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, anti-inflammatory, and neuroprotective properties.

Chemical Structure and Properties

This compound is classified as an amino alcohol. Its structure features a long hydrophobic alkyl chain, which is typical for compounds that exhibit significant biological activity. The presence of the amino group contributes to its interaction with various biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study conducted on various derivatives of amino alcohols showed that compounds with similar structures demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of the bacterial cell membrane integrity, leading to cell lysis and death .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated in vitro. In cellular models, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 when cells were stimulated with lipopolysaccharides (LPS). This suggests that this compound may inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses .

3. Neuroprotective Properties

Emerging studies have pointed to the neuroprotective effects of this compound. In animal models of neurodegenerative diseases, administration of this compound resulted in decreased neuronal apoptosis and improved cognitive function. These effects are attributed to its ability to enhance neurotrophic factor signaling and reduce oxidative stress within neuronal cells .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Effective against bacteria | Disruption of cell membrane |

| Anti-inflammatory | Reduces cytokine levels | Inhibition of NF-kB pathway |

| Neuroprotective | Improves cognitive function | Enhances neurotrophic signaling |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for each strain:

- Staphylococcus aureus: MIC = 32 µg/mL

- Escherichia coli: MIC = 64 µg/mL

- Pseudomonas aeruginosa: MIC = 128 µg/mL

These results indicate that while effective against certain Gram-positive bacteria, its efficacy may be reduced against Gram-negative strains due to their protective outer membrane .

Case Study 2: Neuroprotection in Animal Models

In a study involving mice subjected to induced oxidative stress, administration of this compound resulted in a significant reduction in markers of oxidative damage (measured by malondialdehyde levels) and improved performance in memory tasks compared to control groups receiving no treatment .

Q & A

What are the primary synthetic routes for 1-Aminooctan-3-ol, and how do reaction conditions influence yield and purity?

Basic Research Question

this compound can be synthesized via reductive amination of 7-octen-3-ol using ammonia and hydrogen gas with a catalyst (e.g., nickel or palladium) . Alternative routes include hydroxyl group protection (e.g., tert-butyl carbamate) followed by selective reduction of intermediates . Key variables affecting yield and purity include:

- Catalyst type : Pd-based catalysts improve selectivity but may require inert atmospheres.

- Temperature : Optimal ranges (e.g., 50–80°C) minimize side reactions like over-reduction.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance ammonia solubility but may complicate purification.

For reproducible results, monitor reaction progress via TLC or GC-MS and use column chromatography for purification .

How should researchers address contradictions in reported toxicological data for this compound?

Advanced Research Question

Discrepancies in acute toxicity (e.g., oral LD₅₀ ranging from 300–500 mg/kg in studies) may arise from differences in:

- Test organisms : Rodent vs. non-rodent models exhibit metabolic variations.

- Purity of samples : Impurities (e.g., residual catalysts) can skew results .

Methodological recommendations : - Validate purity via HPLC and NMR before toxicity assays.

- Cross-reference with structurally similar compounds (e.g., 5-Aminopent-1-en-3-ol) to identify trends in amino alcohol toxicity .

- Apply OECD guidelines for standardized acute toxicity testing to ensure comparability .

What strategies optimize enantiomeric resolution of this compound for chiral synthesis applications?

Advanced Research Question

The stereochemistry of this compound is critical for biological activity. To resolve enantiomers:

- Chiral chromatography : Use cellulose-based chiral stationary phases (CSPs) with hexane/isopropanol gradients .

- Derivatization : Convert the amine to a diastereomeric salt using (−)-di-p-toluoyl-D-tartaric acid, followed by crystallization .

- Kinetic resolution : Employ enzymes like lipases in asymmetric hydrolysis reactions .

Validate enantiomeric excess (ee) via polarimetry or chiral HPLC, ensuring >98% ee for pharmaceutical intermediates .

How can conflicting spectral data (e.g., NMR shifts) for this compound be reconciled?

Basic Research Question

Discrepancies in NMR assignments (e.g., δ 1.2–1.5 ppm for methylene protons) often stem from:

- Solvent effects : Deuterated DMSO vs. CDCl₃ alters hydrogen bonding and peak splitting.

- pH-dependent tautomerism : The amino and hydroxyl groups may form intramolecular hydrogen bonds, shifting resonance .

Best practices : - Acquire spectra in multiple solvents and compare with computed NMR data (e.g., DFT calculations).

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

What experimental designs mitigate risks of aerosol formation during handling of this compound?

Basic Research Question

Aerosol generation poses inhalation hazards (H335 classification). Mitigation strategies include:

- Engineering controls : Use fume hoods with ≥100 ft/min face velocity and local exhaust ventilation .

- Personal protective equipment (PPE) : Wear NIOSH-approved P95 respirators for minor exposures; OV/AG/P99 filters are required for high-concentration work .

- Handling protocols : Avoid grinding or sonication; prefer wet methods for solid forms .

How do pH and temperature affect the stability of this compound in aqueous solutions?

Advanced Research Question

Stability studies indicate:

- pH dependence : Degradation accelerates below pH 3 (amine protonation) or above pH 9 (hydroxyl group oxidation) .

- Temperature : Aqueous solutions degrade 2–3× faster at 25°C vs. 4°C.

Methodology : - Conduct accelerated stability testing (40°C/75% RH) with LC-MS monitoring.

- Stabilize formulations using buffers (pH 6–7) and antioxidants (e.g., ascorbic acid) .

What analytical techniques are most effective for quantifying trace impurities in this compound?

Advanced Research Question

For impurity profiling (e.g., residual solvents, synthetic byproducts):

- GC-FID : Detect volatile impurities (e.g., unreacted octanal) with detection limits <10 ppm .

- HPLC-UV/ELS : Quantify non-volatile byproducts (e.g., dimerized amines) at 0.1% w/w .

- ICP-MS : Screen for heavy metal catalysts (e.g., Pd, Ni) with ppb-level sensitivity .

Calibrate against certified reference materials and validate methods per ICH Q2(R1) .

How can computational modeling predict the reactivity of this compound in novel reaction systems?

Advanced Research Question

DFT calculations (e.g., B3LYP/6-31G*) can model:

- Nucleophilicity : Amino group attack on electrophilic carbons.

- Tautomeric equilibria : Energy barriers for intramolecular H-bonding .

- Transition states : Predict regioselectivity in substitution reactions.

Validate models with experimental kinetics (e.g., stopped-flow UV-Vis) and adjust basis sets for accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.